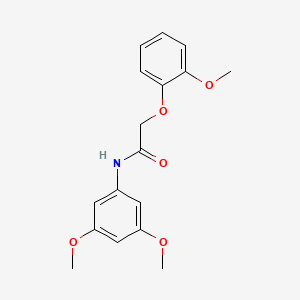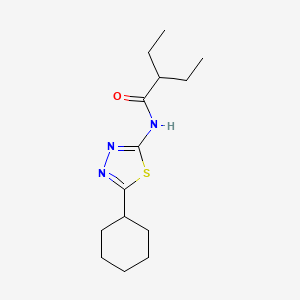
N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, commonly known as BBSH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown promising results in various studies related to cancer, diabetes, and autoimmune diseases. In
Mécanisme D'action
BBSH inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
BBSH has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, BBSH has been shown to have anti-inflammatory effects and can ameliorate symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BBSH has several advantages for lab experiments. It is a potent and selective inhibitor of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, which makes it a valuable tool for studying the role of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide in various cellular processes. Additionally, it has shown promising results in various disease models, which makes it a potential therapeutic agent. However, there are also some limitations to using BBSH in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of BBSH can be challenging, and the compound can be expensive to produce.
Orientations Futures
There are several future directions for research on BBSH. One area of interest is the development of BBSH analogs that have improved potency and selectivity. Another area of interest is the investigation of BBSH's potential as a therapeutic agent for various diseases, including cancer, diabetes, and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of BBSH and its downstream effects on cellular processes. Overall, BBSH has shown promising results in various studies, and further research on this compound could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
BBSH can be synthesized by the reaction of 4-chlorobenzenesulfonyl hydrazide and 2-bromobenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
BBSH has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide, which are enzymes that play a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of N'-(2-bromobenzylidene)-4-chlorobenzenesulfonohydrazide has been linked to several diseases, including cancer, diabetes, and autoimmune diseases.
Propriétés
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2S/c14-13-4-2-1-3-10(13)9-16-17-20(18,19)12-7-5-11(15)6-8-12/h1-9,17H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNWDGZIVLVIZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)